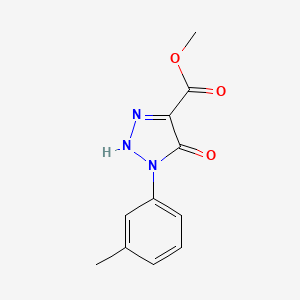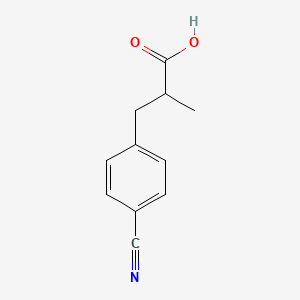
3-(4-Cyanophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Cyanophenyl)-2-methylpropanoic acid” is likely to be an organic compound consisting of a propanoic acid group (-CH2CH2COOH) with a methyl group (-CH3) substitution at the 2nd carbon and a 4-cyanophenyl group (-C6H4CN) substitution at the 3rd carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a propanoic acid backbone with a methyl group attached to the second carbon and a 4-cyanophenyl group attached to the third carbon .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The carboxylic acid group (-COOH) is typically reactive and may undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar carboxylic acid group and the aromatic cyanophenyl group would influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Aromatase Inhibitors
- 4-Cyanophenylacetic acid serves as a precursor in the synthesis of aromatase inhibitors. These inhibitors play a crucial role in cancer treatment by blocking the conversion of androgens to estrogens, thus suppressing tumor growth .
Antagonists of Bradykinin B1 Receptor
- Researchers have explored the use of this compound in developing antagonists for the Bradykinin B1 receptor . These antagonists may have therapeutic potential in inflammatory conditions and pain management .
Tumor Necrosis Factor Alpha (TNFα) Inhibitors
- 4-Cyanophenylacetic acid contributes to the synthesis of TNFα inhibitors. These molecules are essential in modulating immune responses and have applications in autoimmune diseases and chronic inflammation .
Nitrile Precursor for Tetrazine Synthesis
- When combined with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts, 4-Cyanophenylacetic acid acts as a nitrile precursor for the synthesis of 1,2,4,5-tetrazines . Tetrazines find use in bioorthogonal chemistry and bioimaging .
Functionalization of Porous Polyelectrolyte Frameworks (PAFs)
- Carboxylic acids, including 4-Cyanophenylacetic acid , have been employed to functionalize the side groups of porous polyelectrolyte frameworks. These frameworks serve as chelating sites for metal ions, enabling applications in catalysis and gas separation .
Suzuki–Miyaura Coupling
- Although not directly related to 4-Cyanophenylacetic acid , the broader class of organoboron reagents plays a significant role in the Suzuki–Miyaura coupling reaction. This reaction forms carbon–carbon bonds and is widely used in organic synthesis. Boron reagents, including those derived from cyanophenylacetic acids, participate in this transformative process .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4-cyanophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14)6-9-2-4-10(7-12)5-3-9/h2-5,8H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODRKIBRUMPBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


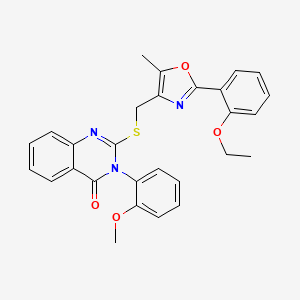
![2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2446379.png)
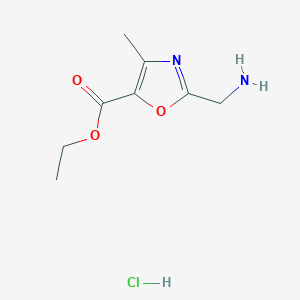

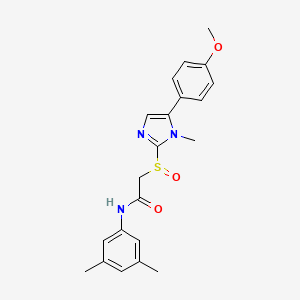
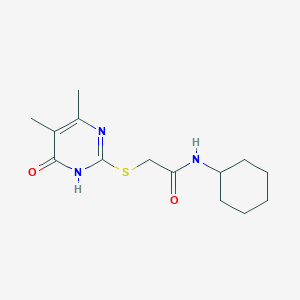
![N-(4-chlorophenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2446388.png)
![2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2446390.png)
![4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2446392.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B2446393.png)
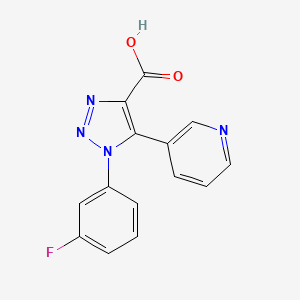
![2-[3-(4-tert-butylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446397.png)
